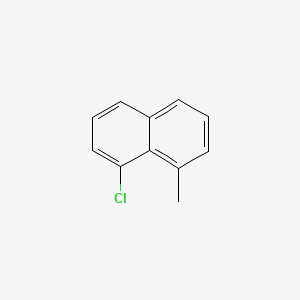

1-Chloro-8-methylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-8-methylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTHJRUYUYODOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622349 | |

| Record name | 1-Chloro-8-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84796-01-0 | |

| Record name | 1-Chloro-8-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 8 Methylnaphthalene

Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental processes for the functionalization of the naphthalene (B1677914) core. The regioselectivity and reaction rates in 1-chloro-8-methylnaphthalene are dictated by the electronic effects of the chloro and methyl substituents, as well as by steric hindrance.

Electrophilic Aromatic Substitution Pathways

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The substituent groups on the ring play a crucial role in directing the incoming electrophile to specific positions. The methyl group (-CH₃) is an activating group that directs incoming electrophiles to the ortho and para positions, while the chloro group (-Cl) is a deactivating group that also directs to the ortho and para positions.

For this compound, the potential sites for electrophilic attack are positions 2, 3, 4, 5, 6, and 7. The directing effects of the substituents are summarized in the table below.

| Position | Directed by -CH₃ (Activating) | Directed by -Cl (Deactivating) | Predicted Favorability |

| 2 | Ortho | - | Favorable |

| 3 | Para | - | Favorable |

| 4 | Ortho | - | Favorable |

| 5 | - | Para | Moderately Favorable |

| 6 | - | Meta | Unfavorable |

| 7 | - | Ortho | Moderately Favorable |

Based on these directing effects, electrophilic substitution is most likely to occur on the ring bearing the activating methyl group. Steric hindrance from the peri-substituents at positions 1 and 8 will also significantly influence the regioselectivity, likely favoring substitution at positions 3 and 4. The chlorination of 1-methylnaphthalene (B46632), a related compound, results in substitution products, highlighting the feasibility of such reactions on this ring system rsc.org.

Nucleophilic Aromatic Substitution Processes

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the chloro group is a potential leaving group. However, the naphthalene ring is not activated by strong electron-withdrawing groups, making classical SNAr reactions challenging. The methyl group is an electron-donating group, which further deactivates the ring towards nucleophilic attack.

Oxidation Reactions of Alkyl and Aromatic Moieties

The oxidation of this compound can proceed through several pathways, involving either the aromatic rings or the alkyl side chain. The specific products formed depend on the oxidizing agent and reaction conditions.

Oxidation to Naphthoquinone Derivatives

Oxidation of the naphthalene ring system can lead to the formation of naphthoquinone derivatives. For substituted naphthalenes, the regioselectivity of this oxidation is influenced by the nature and position of the substituents. While direct oxidation of this compound to a specific naphthoquinone is not extensively documented, studies on related compounds suggest that oxidation of the less substituted ring is often favored. This could potentially lead to the formation of 8-chloro-1-methyl-1,4-naphthoquinone or related isomers. The synthesis of various 1,4-naphthoquinone derivatives is a significant area of research due to their biological activities mdpi.comnih.gov.

Alkyl Group Hydroxylation and Subsequent Transformations

The methyl group of this compound is susceptible to oxidation. This process can be initiated by various oxidizing agents, leading to the formation of a hydroxymethyl group. This initial product, 1-chloro-8-(hydroxymethyl)naphthalene, can then undergo further oxidation to yield an aldehyde (1-chloro-8-naphthaldehyde) and subsequently a carboxylic acid (8-chloro-1-naphthoic acid). Studies on the microbial oxidation of dimethylnaphthalenes have shown that methyl group hydroxylation is a common initial step in their metabolism nih.gov.

Radical-Mediated Oxidation Mechanisms

Radical-mediated oxidation provides another pathway for the transformation of this compound. In atmospheric or biological systems, radical species such as the hydroxyl radical (•OH) can initiate oxidation. The reaction of •OH with methylnaphthalenes can proceed via two main pathways: addition to the aromatic ring or hydrogen abstraction from the methyl group nih.govresearchgate.net.

Ring Addition: The hydroxyl radical can add to various positions on the naphthalene rings, forming hydroxy-adducts. These intermediates can then undergo further reactions, potentially leading to the formation of chlorinated and methylated naphthols.

Hydrogen Abstraction: Abstraction of a hydrogen atom from the methyl group generates a benzylic radical. This radical can then react with molecular oxygen to form a peroxyl radical, which can subsequently lead to the formation of the corresponding aldehyde and carboxylic acid, as described in the previous section nih.gov.

The relative importance of these radical-mediated pathways depends on the specific reaction conditions and the presence of other reactive species.

Reduction Reactions

Reduction of Halogenated Naphthalenes

The reduction of halogenated naphthalenes, such as this compound, involves the removal of the halogen atom and the addition of hydrogen. This process can be achieved through various methods, including electrochemical reduction and catalytic hydrogenation.

Electrochemical reduction offers a method for the complete dechlorination of chlorinated aromatic compounds. For instance, the electrochemical reduction of 1-chloronaphthalene (B1664548) has been shown to result in complete dechlorination (>99.99%) in a tetra-n-butylammonium perchlorate/dimethylformamide solution in under an hour. nih.govacs.org The reaction is believed to proceed autocatalytically, with the naphthalene radical anion acting as a mediator. This radical anion is formed from the reduction of naphthalene, which is the initial dechlorination product. nih.gov The rate of this reaction can be enhanced by adding an excess of naphthalene at the beginning. nih.gov

Catalytic hydrogenation is another effective method for the reduction of halogenated naphthalenes. Chlorinated naphthalenes have been observed to undergo partial hydrogenolysis even before the hydrogenation of the aromatic ring. researchgate.net The specific conditions and catalysts used can influence the reaction's outcome and selectivity.

Formation of Hydro-Derivatives

The reduction of naphthalenes can lead to the formation of various hydro-derivatives, such as dihydronaphthalenes and tetralins. The specific products formed depend on the reaction conditions and the starting material.

In the case of alkylnaphthalenes reduced with lithium in liquid ammonia, tetralins are the primary products when an excess of the alkali metal is used in the absence of a proton donor. researchgate.net The reduction of 1-alkylnaphthalenes predominantly occurs in the unsubstituted ring. researchgate.net The isomerization of the initially formed 1,4-dihydronaphthalene to 1,2-dihydronaphthalene is the rate-determining step in the formation of tetralin. researchgate.net

Catalytic hydrogenation can also produce hydro-derivatives. For example, the hydrogenation of methylnaphthalenes, naphthols, and ethyl naphthoates mainly occurs on the non-substituted ring. researchgate.net Further reduction of tetralins to decalins typically only happens after the complete consumption of the initial naphthalene derivative. researchgate.net The stereochemical course of this catalytic process is primarily cis-hydrogenation. researchgate.net

| Reduction Method | Reactant | Key Findings |

| Electrochemical Reduction | 1-Chloronaphthalene | Complete dechlorination is achievable, mediated by the naphthalene radical anion. nih.govacs.org |

| Catalytic Hydrogenation | Chlorinated Naphthalenes | Partial hydrogenolysis occurs before ring hydrogenation. researchgate.net |

| Lithium in Liquid Ammonia | Alkylnaphthalenes | Yields tetralins, with reduction occurring mainly on the unsubstituted ring for 1-alkylnaphthalenes. researchgate.net |

Metal-Catalyzed Transformations

Palladium-Catalyzed Reactions, including Dearomatization

Palladium-catalyzed reactions are versatile tools for the functionalization of naphthalenes. These reactions can lead to the formation of complex molecular architectures through processes like dearomatization. nih.govrsc.orgacs.org Dearomatization of naphthalenes is a significant transformation as it converts flat aromatic compounds into three-dimensional structures, which are prevalent in biologically active compounds. nih.gov

One approach to palladium-catalyzed dearomatization involves a 1,4-difunctionalization reaction. nih.govrsc.org This process can be thought of as mimicking the reactivity of conjugated dienes. nih.gov An intramolecular Heck-type insertion can generate π-allylpalladium intermediates, which are then captured by nucleophiles to yield functionalized products. nih.govrsc.org This methodology has been used to synthesize spirooxindoles in high yields with excellent diastereoselectivity. nih.gov

Asymmetric dearomatization of naphthalene derivatives has also been achieved using palladium catalysis. acs.orgnih.gov This allows for the creation of benzocarbazole derivatives with high enantioselectivities. acs.orgnih.gov The reaction is believed to proceed through an electrophilic aromatic substitution-type reaction on a Pd(II) intermediate. acs.org

Grignard Reagent Reactivity in Naphthalene Systems

Grignard reagents, formed by the reaction of magnesium metal with alkyl or alkenyl halides, are potent nucleophiles that can react with a variety of electrophiles. mnstate.edumasterorganicchemistry.com In naphthalene systems, Grignard reagents can be prepared from halogenated naphthalenes, such as this compound, and subsequently used in carbon-carbon bond-forming reactions.

The formation of a Grignard reagent from a chloro-substituted naphthalene can sometimes be challenging to initiate. chemspider.com However, once formed, these reagents can participate in reactions with carbonyl compounds (aldehydes, ketones, esters), epoxides, and carbon dioxide. masterorganicchemistry.com For example, the reaction of a naphthalene-derived Grignard reagent with an aldehyde or ketone will yield a secondary or tertiary alcohol, respectively, after an acidic workup. mnstate.edu

The reactivity of Grignard reagents is influenced by the Schlenk equilibrium, where the alkylmagnesium halide (RMgX) is in equilibrium with the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). researchgate.net In tetrahydrofuran (THF), the reaction of Grignard reagents is significantly faster than in diethyl ether. researchgate.net

Intramolecular C(sp³)–H Silylation

Intramolecular C(sp³)–H silylation is a powerful method for the direct functionalization of unactivated C-H bonds. This reaction allows for the formation of carbon-silicon bonds, which can be further transformed into a variety of other functional groups. berkeley.eduescholarship.orgescholarship.org

Iridium-catalyzed enantioselective intramolecular silylation of methyl C-H bonds has been reported to form dihydrobenzosiloles in high yields and with excellent enantioselectivities. berkeley.eduescholarship.orgescholarship.org This reaction proceeds under mild conditions and involves the functionalization of enantiotopic methyl groups. berkeley.eduescholarship.orgescholarship.org Preliminary mechanistic studies suggest that the cleavage of the C-H bond is the rate-determining step. berkeley.eduescholarship.orgescholarship.org

This methodology has the potential to be applied to naphthalene systems containing a methyl group, such as this compound, to introduce a silicon-containing functional group. This would open up new avenues for the synthesis of novel naphthalene derivatives.

| Transformation | Catalyst/Reagent | Key Features |

| Dearomatization | Palladium | Can proceed via 1,4-difunctionalization or asymmetric pathways to create complex 3D structures. nih.govacs.org |

| Grignard Reaction | Magnesium/Alkyl Halide | Forms potent nucleophiles for C-C bond formation with various electrophiles. mnstate.edumasterorganicchemistry.com |

| Intramolecular C(sp³)–H Silylation | Iridium | Allows for direct and enantioselective functionalization of unactivated methyl C-H bonds. berkeley.eduescholarship.orgescholarship.org |

Reactivity in Lithiation Processes

The lithiation of aryl halides is a fundamental transformation in organic synthesis, providing a powerful route to functionalized aromatic compounds. In the case of this compound, the primary mode of lithiation is expected to be a lithium-halogen exchange reaction. This process involves the reaction of the aryl chloride with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), to generate the corresponding aryllithium species.

The generally accepted mechanism for lithium-halogen exchange involves the formation of an "ate-complex" intermediate. wikipedia.org The rate of this exchange is influenced by the stability of the resulting carbanion, with the order of reactivity for halogens being I > Br > Cl. wikipedia.org While chlorine is the least reactive of the common halogens in this exchange, the reaction can be driven to completion, often at low temperatures to prevent side reactions.

Kinetic and product distribution studies on naphthalene-catalyzed lithiation of chlorinated precursors suggest the involvement of a naphthalene dianion (dilithium naphthalene) as a highly active electron carrier in the chlorine-lithium exchange process. researchgate.net This catalytic approach can offer milder reaction conditions. researchgate.net

The expected lithiation of this compound would result in the formation of 8-methyl-1-naphthyllithium. This organolithium intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups at the C1 position.

Table 1: Expected Reactivity of this compound in Lithiation

| Reagent | Solvent | Temperature (°C) | Expected Primary Product | Subsequent Reaction with Electrophile (E+) |

| n-Butyllithium | THF or Diethyl ether | -78 to 0 | 8-Methyl-1-naphthyllithium | 1-E-8-methylnaphthalene |

| tert-Butyllithium | THF or Diethyl ether | -78 to 0 | 8-Methyl-1-naphthyllithium | 1-E-8-methylnaphthalene |

| Lithium metal (with catalytic naphthalene) | THF | Room Temperature | 8-Methyl-1-naphthyllithium | 1-E-8-methylnaphthalene |

It is important to note that the steric hindrance imposed by the peri-methyl group could potentially influence the rate of the lithium-halogen exchange. However, this steric effect is generally not significant enough to prevent the reaction from occurring.

Studies on Reaction Stereoselectivity and Regioselectivity

The stereoselectivity and regioselectivity of reactions involving this compound are intrinsically linked to its rigid, planar structure and the spatial relationship of the peri substituents.

Regioselectivity:

The primary determinant of regioselectivity in the reactions of this compound is the predefined location of the chloro and methyl groups. In the context of the lithiation reaction discussed above, the regioselectivity is absolute, with the lithium-halogen exchange occurring exclusively at the carbon atom bearing the chlorine atom (C1). This directs any subsequent electrophilic attack to this position.

For other types of reactions, such as electrophilic aromatic substitution, the directing effects of both the chloro and methyl groups would need to be considered. The methyl group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The interplay of these electronic effects, combined with the significant steric hindrance at the peri position (C8) and the adjacent C2 and C7 positions, would dictate the regiochemical outcome. It is generally challenging to achieve high regioselectivity in electrophilic substitution on naphthalene derivatives, often leading to mixtures of isomers. researchgate.netnih.gov However, the use of directing groups can enable regioselective C-H functionalization of naphthalenes. researchgate.netnih.gov

Stereoselectivity:

This compound itself is an achiral molecule. Therefore, reactions with achiral reagents will not generate stereoisomers. However, stereoselectivity becomes a critical consideration when the molecule reacts with a prochiral electrophile or when a chiral center is introduced in a subsequent reaction step.

For instance, if the 8-methyl-1-naphthyllithium intermediate, formed via lithiation, reacts with a prochiral ketone, a new stereocenter will be created at the carbinol carbon. The facial selectivity of the nucleophilic attack on the ketone will determine the stereochemical outcome. The steric bulk of the peri-methyl group and the naphthalene ring system would likely play a role in directing the approach of the electrophile, potentially leading to a diastereomeric excess of one stereoisomer. However, without specific experimental data, the degree and direction of this stereocontrol remain speculative. The principles of steric approach control would suggest that the electrophile would preferentially attack from the less hindered face.

Advanced Spectroscopic Characterization of 1 Chloro 8 Methylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 1-Chloro-8-methylnaphthalene, both proton (¹H) and carbon-13 (¹³C) NMR would provide definitive structural information.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be complex due to the low symmetry of the molecule. The six aromatic protons on the naphthalene (B1677914) ring are all chemically non-equivalent, meaning each should produce a distinct signal. These signals would appear in the typical aromatic region, generally between 7.0 and 8.5 ppm. The steric interaction between the chloro and methyl groups would likely cause some of these protons, particularly H-2 and H-7, to experience shifts to higher or lower frequencies compared to unsubstituted naphthalene.

The methyl group protons would give rise to a single, sharp singlet in the aliphatic region of the spectrum, anticipated around 2.5-3.0 ppm. The exact chemical shift would be influenced by the magnetic anisotropy of the nearby naphthalene ring system.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic Protons (6H) | ~ 7.0 - 8.5 | Multiplets/Doublets | J-coupling between adjacent protons |

Carbon-13 (¹³C) NMR Spectral Analysis

Reflecting its molecular structure, the ¹³C NMR spectrum of this compound should display 11 distinct signals, as all carbon atoms are in unique chemical environments.

Aromatic Carbons: Ten signals are expected for the naphthalene ring carbons.

The two carbons directly bonded to the substituents (C-1 and C-8) would have their chemical shifts significantly affected. The carbon bearing the chlorine atom (C-1) would be deshielded, shifting it downfield, while the carbon bearing the methyl group (C-8) would also experience a shift.

The two quaternary carbons at the ring junction (C-4a, C-8a, also known as C-9 and C-10) would also produce distinct signals.

The remaining six carbons bearing hydrogen atoms would appear in the typical aromatic region for naphthalene derivatives (~120-140 ppm).

Methyl Carbon: A single signal for the methyl carbon would be observed in the aliphatic region, typically between 20 and 30 ppm.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-Cl | Downfield-shifted aromatic C |

| C-CH₃ | Aromatic C |

| Naphthalene CH (6C) | ~ 120 - 140 |

| Naphthalene Quaternary (2C) | ~ 130 - 150 |

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign each proton and carbon signal, a suite of two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of the aromatic protons. tandfonline.com HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate the proton signals with their directly attached carbons and more distant carbons, respectively. These techniques are indispensable for confirming the substitution pattern and fully assigning the complex aromatic region of the spectrum. tandfonline.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

C-H Vibrations: The IR and Raman spectra would show aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

C=C Vibrations: Strong absorptions between 1400 and 1650 cm⁻¹ would correspond to the C=C stretching modes of the naphthalene aromatic ring.

C-Cl Vibration: A characteristic absorption band for the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations would appear between 700 and 900 cm⁻¹, and their specific pattern could offer clues about the substitution pattern on the rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₁H₉Cl), the following would be expected:

Molecular Ion Peak: The molecular ion (M⁺) peak would be observed at an m/z value corresponding to the molecular weight of the compound (approximately 176.04 g/mol for the major isotopes). A crucial feature would be the isotopic pattern of chlorine: an (M)⁺ peak corresponding to the ³⁵Cl isotope and an (M+2)⁺ peak for the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1.

Fragmentation: Common fragmentation pathways would likely include the loss of a chlorine atom ([M-Cl]⁺) or a methyl group ([M-CH₃]⁺), leading to significant fragment ions in the spectrum. Further fragmentation of the naphthalene core could also occur.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | ~176 | Contains ³⁵Cl |

| [M+2]⁺ | ~178 | Contains ³⁷Cl; intensity is ~1/3 of [M]⁺ |

| [M-CH₃]⁺ | ~161 | Loss of the methyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. As a naphthalene derivative, this compound is expected to exhibit a spectrum with multiple absorption bands characteristic of the π-electron system of the fused aromatic rings. These typically include:

A high-energy β-band (around 220-250 nm).

A structured p-band (or ¹Lₐ band) in the region of 250-300 nm.

A lower-energy α-band (or ¹Lₑ band), which is often weaker and appears at the longest wavelength, above 300 nm.

The positions and intensities of these bands would be subtly influenced by the chloro and methyl substituents, which act as auxochromes, typically causing small bathochromic (red) shifts compared to unsubstituted naphthalene. mdpi.comnih.gov

Despite extensive searches for crystallographic data, specific X-ray diffraction studies on solid-state this compound have not been found in the public domain. The single crystal structure for this particular compound does not appear to have been determined or published.

However, the study of similarly structured peri-substituted naphthalenes provides significant insight into the expected molecular geometry of this compound. The close proximity of the substituents at the 1 and 8 positions of the naphthalene ring system invariably leads to significant steric strain. This strain is typically accommodated through various distortions of the naphthalene core and the substituent groups.

In related compounds, such as 1,8-disubstituted acyl and pyrrolidinyl naphthalenes, X-ray diffraction analyses have revealed several common structural features that would be anticipated in this compound:

Out-of-Plane Distortion: The chloro and methyl groups are expected to be pushed out of the plane of the naphthalene ring in opposite directions to minimize steric repulsion.

Increased Bond Lengths: The C1-C8 bond distance within the naphthalene ring is likely to be elongated compared to that in unsubstituted naphthalene.

Distorted Bond Angles: The bond angles involving the C1 and C8 atoms and their respective substituents (C2-C1-Cl and C7-C8-Cmethyl) are expected to deviate significantly from ideal values.

Naphthalene Core Distortion: The naphthalene ring system itself is unlikely to be perfectly planar, adopting a twisted or bent conformation to relieve the steric strain imposed by the peri substituents.

For comparative purposes, crystallographic data for the related compound 1-Chloro-8-nitronaphthalene is available and illustrates the significant steric interactions in such systems. While not a direct representation of this compound, the structural data for the nitro-analogue provides a valuable reference for the types of distortions that can be expected.

Computational Chemistry and Theoretical Studies on 1 Chloro 8 Methylnaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in quantum chemical calculations for its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, providing a foundation for predicting a wide array of properties. For 1-chloro-8-methylnaphthalene, DFT calculations are instrumental in understanding its geometry, vibrational modes, electronic orbitals, charge distribution, and optical properties. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable, or equilibrium, structure of the molecule. For this compound, steric hindrance between the peri-substituents—the chlorine atom at the C1 position and the methyl group at the C8 position—is a critical factor influencing its geometry.

DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles of the optimized structure. The peri-interaction between the bulky chlorine atom and the methyl group forces them apart, leading to significant out-of-plane distortions in the naphthalene (B1677914) ring system, which would otherwise be planar. This distortion is necessary to relieve the steric strain. Conformational analysis, a systematic study of the different spatial arrangements of atoms, can identify the most stable conformer of the molecule. By rotating the methyl group, different conformations can be explored, and their relative energies calculated to identify the global minimum energy structure.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-Cl | Data not available | Cl-C1-C9 | Data not available |

| C8-C11 (Methyl C) | Data not available | C9-C8-C11 | Data not available |

| C1-C9 | Data not available | C1-C9-C8 | Data not available |

| C8-C9 | Data not available | C4-C10-C5 | Data not available |

Note: Specific calculated values from peer-reviewed literature for this compound are not currently available. The table structure is provided for illustrative purposes.

Theoretical vibrational analysis using DFT predicts the frequencies and intensities of the fundamental modes of vibration for a molecule. These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and twisting of bonds. For this compound, the predicted vibrational spectrum can be used to interpret and assign peaks in experimental infrared (IR) and Raman spectra.

Characteristic vibrations would include the C-H stretching of the aromatic ring and the methyl group, C-C stretching modes of the naphthalene skeleton, and the C-Cl stretching vibration. Due to the steric strain and resulting distortion of the naphthalene ring, shifts in the vibrational frequencies compared to unsubstituted naphthalene are expected. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, thereby improving the correlation with experimental data.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. unistra.fr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. The analysis would reveal how the chloro and methyl substituents influence the electronic structure and the locations within the molecule that are most likely to be involved in chemical reactions.

Table 2: Calculated FMO Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: Specific calculated values from peer-reviewed literature for this compound are not currently available.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors on the electron density surface to represent the electrostatic potential. Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.

For this compound, the MEP surface would likely show a region of negative potential around the chlorine atom due to its high electronegativity. This information is valuable for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions quantifies their strength.

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a key measure of a molecule's NLO activity.

Molecules with significant charge transfer, often found in π-conjugated systems with electron-donating and electron-accepting groups, tend to exhibit higher NLO responses. DFT calculations for this compound would determine these properties and assess its potential as an NLO material. The analysis would explore how the specific substitution pattern and steric-induced distortions affect the electronic distribution and, consequently, the hyperpolarizability.

Table 3: Calculated NLO Properties of this compound

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

Note: Specific calculated values from peer-reviewed literature for this compound are not currently available.

Computational and Theoretical Investigations of this compound Remain Largely Unexplored

The unique arrangement of substituents in 1,8-disubstituted naphthalenes, often referred to as the peri positions, forces the substituents into close proximity. This leads to significant steric strain and potential electronic interactions that can profoundly influence the molecule's geometry, stability, and chemical behavior. Computational chemistry serves as a powerful tool to probe these intramolecular forces.

Theoretical studies on analogous peri-substituted systems often employ a range of computational methods:

Ab Initio and Density Functional Theory (DFT) Calculations: These methods are fundamental in determining the optimized ground-state geometry, bond lengths, bond angles, and electronic properties of molecules. For a molecule like this compound, such calculations would be crucial in quantifying the distortion of the naphthalene backbone and the precise orientation of the chloro and methyl groups due to steric repulsion.

Mechanistic Investigations through Computational Modeling: Computational modeling is instrumental in elucidating reaction mechanisms. This involves:

Transition State Characterization: Identifying the geometry and energy of transition states to understand the energy barriers of chemical reactions.

Energy-Dependent Rate Constant Calculations: Predicting how the rate of a reaction changes with the energy of the system, which is vital for understanding its behavior under different conditions.

Electronic and Steric Effects on Reactivity: Theoretical analyses can dissect the contributions of electronic effects (such as the electron-withdrawing nature of the chlorine atom) and steric effects (the physical bulk of the methyl and chloro groups) on the reactivity of the molecule at different sites.

Despite the utility of these computational approaches, specific and detailed research findings for this compound are absent in the current body of scientific literature. The synthesis of this compound has been described, and its pronounced steric effects have been noted. However, a deep dive into its computational and theoretical chemistry, as outlined in the requested sections, has yet to be published. Consequently, data tables and detailed research findings on its ab initio calculations, mechanistic pathways, and theoretical reactivity analysis cannot be provided at this time. Further research in the field of computational chemistry would be necessary to shed light on the specific properties of this compound.

Applications in Advanced Organic Synthesis Involving 1 Chloro 8 Methylnaphthalene

Role as a Key Synthetic Intermediate for Complex Molecules

The structure of 1-chloro-8-methylnaphthalene, with its sterically crowded peri-positions, makes it a challenging yet valuable intermediate in the synthesis of complex, sterically hindered molecules. The preparation of this compound itself has been a subject of study in the context of synthesizing peri-substituted naphthalene (B1677914) derivatives .

Research into the synthesis of related 1,8-disubstituted naphthalenes highlights the utility of this structural motif. For instance, the analogous compound, 1-bromo-8-methylnaphthalene, has been utilized in the synthesis of 1,8-dimethylnaphthalene (B165263). This transformation is achieved through the formation of a Grignard reagent from 1-bromo-8-methylnaphthalene, followed by reaction with a methylating agent like methyl sulfate (B86663) umanitoba.ca. This suggests a potential pathway for this compound to act as a precursor for 1,8-dimethylnaphthalene and other 1,8-disubstituted naphthalenes through similar organometallic intermediates. However, the formation of Grignard reagents from 1,8-dihalonaphthalenes can be challenging, often proceeding slowly and with difficulty, which underscores the unique reactivity of these compounds umanitoba.ca.

The reactivity of the chloromethyl group in the related isomer, 1-chloromethylnaphthalene, further illustrates the role of such compounds as versatile intermediates. 1-Chloromethylnaphthalene is a well-established precursor for a variety of organic molecules, including α-naphthaldehyde, 1-naphthoic acid, 1-naphthylacetic acid, 1-naphthoyl chloride, 1-naphthalene acetonitrile (B52724), 1-naphthalene acetamide, and 1-naphthalene methylamine (B109427) google.com. While structurally different, the synthetic utility of 1-chloromethylnaphthalene provides a conceptual framework for the potential applications of this compound as an intermediate, where the chlorine atom can be displaced or the methyl group can be further functionalized to build more complex molecular architectures.

| Intermediate | Potential Product(s) | Synthetic Transformation |

| This compound | 1,8-Dimethylnaphthalene | Grignard formation and methylation |

| This compound | Other 1,8-disubstituted naphthalenes | Nucleophilic substitution or metal-catalyzed coupling |

| 1-Chloromethylnaphthalene (Isomer) | α-Naphthaldehyde, 1-Naphthoic acid, etc. | Various transformations of the chloromethyl group |

Building Block in the Synthesis of Functional Organic Materials

The unique geometry of peri-substituted naphthalenes, such as this compound, makes them attractive building blocks for the synthesis of functional organic materials. The steric strain imposed by the substituents at the 1 and 8 positions can lead to novel photophysical and electronic properties mdpi.com. These "sterically crowded" molecules are of interest in materials science for applications in electronics and photonics nih.gov.

While direct applications of this compound in this area are not extensively documented, the broader class of peri-substituted naphthalenes has been investigated for such purposes. For example, 1,8-bis(diphenylphosphino)naphthalene (B1270871) (dppn) is a well-known bidentate ligand used in coordination chemistry and catalysis, demonstrating how the peri-naphthalene backbone can serve as a scaffold for functional groups wikipedia.org.

The synthesis of 1-acyl-8-pyrrolylnaphthalenes, which are studied for their photophysical properties, further illustrates the potential of the 1,8-disubstituted naphthalene core in creating materials with interesting optical behaviors, such as solvatochromism mdpi.com. The steric interactions in these molecules can force parts of the molecule to twist out of planarity, which in turn affects their electronic structure and emission properties mdpi.com. This compound could serve as a starting material for similar systems, where the chloro and methyl groups are either modified or serve to tune the electronic properties of the final material.

| Class of Material | Relevant Structural Feature | Potential Application |

| Phosphine Ligands | Peri-substituted naphthalene backbone | Homogeneous Catalysis |

| Photophysical Materials | Steric crowding affecting planarity | Organic Light-Emitting Diodes (OLEDs), Sensors |

| Boron/Pnictogen Derivatives | Enforced proximity of functional groups | Lewis Acid/Base Chemistry, Frustrated Lewis Pairs |

Precursor in the Development of Catalytic Systems

Derivatives of methylnaphthalene have been explored as precursors for catalytic systems. A notable example is the use of halogen-bridged methylnaphthyl palladium dimers as versatile catalyst precursors for cross-coupling reactions nih.gov. These complexes can be generated from methylnaphthalene derivatives and a palladium source. While the direct synthesis from this compound is not specified, it is conceivable that this compound could be used to generate specific organopalladium complexes that may exhibit unique catalytic activity due to the defined steric environment around the metal center.

Furthermore, the study of the hydrogenation of 1-methylnaphthalene (B46632) over supported precious metal catalysts is relevant to understanding the interaction of this class of compounds with catalytic surfaces researchgate.net. Such fundamental studies are crucial for the development of new catalytic processes. The presence of a chloro group at the 8-position could influence the adsorption and reactivity of the molecule on a catalyst surface, potentially leading to selective transformations.

| Catalyst System Component | Potential Role of this compound | Target Reactions |

| Palladium Precursors | Source of a sterically defined methylnaphthyl ligand | Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) |

| Supported Metal Catalysts | Substrate for studying catalytic mechanisms | Hydrogenation, hydrodechlorination |

Utilization as an Arylation Reagent

Aryl chlorides are often used as coupling partners in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. The feasibility of using chloroarenes in such reactions has been demonstrated, for instance, in the arylation of chloroanthraquinones researchgate.net. This indicates that the chlorine atom in this compound could potentially be reactive under appropriate catalytic conditions, allowing the compound to act as an arylation reagent.

The use of this compound in this capacity would introduce the 8-methylnaphthalen-1-yl moiety into a target molecule. This could be of interest in medicinal chemistry or materials science, where the bulky and rigid naphthalene core can impart desirable properties. The success of such a reaction would likely depend on the choice of catalyst and reaction conditions, given the potential for steric hindrance around the chlorine atom.

| Cross-Coupling Reaction | Role of this compound | Potential Product |

| Suzuki-Miyaura Coupling | Electrophilic partner (aryl chloride) | Biaryl compounds containing the 8-methylnaphthalen-1-yl group |

| Buchwald-Hartwig Amination | Electrophilic partner (aryl chloride) | N-Aryl amines with the 8-methylnaphthalen-1-yl group |

| Heck Coupling | Electrophilic partner (aryl chloride) | Alkenylated naphthalenes |

Intermediate in Dye and Pigment Synthesis

Naphthalene and its derivatives are fundamental building blocks in the synthesis of a wide range of dyes and pigments. The isomer 1-chloro-1-methylnaphthalene has been identified as a valuable intermediate in the manufacture of synthetic dyes google.com. This suggests that other isomers, such as this compound, could also have potential applications in this field.

The general process of dye synthesis often involves the introduction of various substituents onto an aromatic core, followed by coupling reactions to form the final chromophore researchgate.net. For example, naphthalene-based azo dyes are a significant class of colorants, often synthesized from naphthylamines researchgate.netmedcraveonline.com. This compound could potentially be converted to the corresponding amine, 8-methyl-1-naphthylamine, which could then be used as a diazo or coupling component in the synthesis of novel azo dyes. The steric bulk of the methyl group at the 8-position could influence the final properties of the dye, such as its color, fastness, and solubility.

| Dye Class | Potential Synthetic Route from this compound | Potential Influence of the 1-Methyl-8-Chloro Substitution |

| Azo Dyes | Conversion to 8-methyl-1-naphthylamine, followed by diazotization and coupling | Alteration of the absorption spectrum (color), improved stability |

| Anthraquinone Dyes | Use as a building block in the construction of the polycyclic core | Modification of dye properties through steric and electronic effects |

Derivatives and Structural Analogues of 1 Chloro 8 Methylnaphthalene

Other Halogenated Methylnaphthalenes

Beyond simple chlorination, the methylnaphthalene scaffold can be functionalized with other halogens, such as bromine. These halogenated methylnaphthalenes are valuable precursors in synthetic chemistry. For instance, 1- or 2-(bromomethyl)naphthalene (B188764) and 1- or 2-(chloromethyl)naphthalene (B1583795) react with palladium precursors to form halogen-bridged methylnaphthyl palladium dimers. nih.gov These complexes are stable, air- and moisture-insensitive powders that serve as versatile catalyst precursors for a variety of cross-coupling reactions, including Buchwald-Hartwig, Heck, Suzuki, and Negishi couplings. nih.gov The synthesis of these palladium dimers occurs rapidly, with the products precipitating from the reaction mixture in high purity. nih.gov

| Compound | Starting Material | Reagent | Product |

| [Pd(α-MeNAP)Br]₂ | 1-(Bromomethyl)naphthalene | Pd(vs) or Pd₂dba₃ | 1-Methylnaphthyl Palladium Bromide Dimer |

| [Pd(β-MeNAP)Br]₂ | 2-(Bromomethyl)naphthalene | Pd(vs) or Pd₂dba₃ | 2-Methylnaphthyl Palladium Bromide Dimer |

| [Pd(α-MeNAP)Cl]₂ | 1-(Chloromethyl)naphthalene | Pd(vs) or Pd₂dba₃ | 1-Methylnaphthyl Palladium Chloride Dimer |

| [Pd(β-MeNAP)Cl]₂ | 2-(Chloromethyl)naphthalene | Pd(vs) or Pd₂dba₃ | 2-Methylnaphthyl Palladium Chloride Dimer |

Table created based on information from PMC nih.gov

Hydroxylated and Methoxylated Naphthalene (B1677914) Derivatives

The introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups to the naphthalene core gives rise to a significant class of derivatives with diverse properties and applications. The synthesis of these compounds can be achieved through various methods, including the conversion of bromonaphthalenes. researchgate.net The strategic placement of these functional groups is crucial, as it influences the chemical reactivity and biological activity of the resulting molecules. researchgate.netresearchgate.net

For example, a series of methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides have been prepared and studied for their potential as anti-invasive agents. researchgate.net The lipophilicity of these compounds, a key factor in their biological activity, is significantly influenced by the position and number of methoxy and methyl groups. researchgate.net Research has also focused on the synthesis of arene oxides from brominated tetralin precursors, which can then be converted to various hydroxylated and methoxylated naphthalene derivatives that are otherwise difficult to obtain. researchgate.net

| Derivative Class | Synthetic Precursor | Key Features |

| Hydroxynaphthalene-2-carboxanilides | 1-Hydroxynaphthalene-2-carboxylic acid and substituted anilines | Variously methoxylated and methylated aryl groups. Lipophilicity influences biological activity. researchgate.net |

| Polysubstituted Naphthalenes | Isomeric naphthalene oxides (from brominated tetralins) | Provides access to 1,4- and 2,3-disubstituted naphthalene derivatives. researchgate.net |

Naphthoquinone Analogues Derived from Methylnaphthalenes

Naphthoquinones are a class of compounds derived from naphthalene by oxidation, resulting in a quinone structure. These compounds are prevalent in nature and have been the subject of extensive synthetic efforts due to their broad range of biological activities. jst.go.jpnih.gov Methylnaphthalenes can serve as precursors for the synthesis of substituted naphthoquinones. For instance, 2-methylnaphthalene (B46627) can be oxidized to form menadione (B1676200) (vitamin K3). google.com

Synthetic strategies often involve the modification of the naphthoquinone scaffold to create analogues with enhanced or specific activities. rsc.orgnih.gov Dieckmann-type cyclization reactions have been employed to create alkyl-substituted naphthalenes, which can then be subjected to benzylic oxidation to yield naphthoquinones. nih.gov Furthermore, multicomponent reactions have been developed for the efficient, one-pot synthesis of complex naphthoquinone hybrids, such as naphtho[1,2-d]imidazolyl(aryl)methylnaphthalene-1,4-diones. researchgate.netscilit.com

| Naphthoquinone Analogue | Synthetic Approach | Key Structural Feature |

| 2-((3,5-Difluoro-4-methoxyphenoxy)methyl)-3-methylnaphthalene-1,4-dione | Kochi-Anderson radical decarboxylation of a carboxylic acid precursor. nih.gov | Phenoxymethyl side chain on a menadione core. |

| Alkyl-substituted naphthoquinones | Dieckmann-type cyclization followed by benzylic oxidation. nih.gov | Alkyl chains attached to the naphthalene ring system. |

| Naphtho[1,2-d]imidazolyl(aryl)methylnaphthalene-1,4-diones | Catalyst-free, one-pot four-component reaction. scilit.com | Fused imidazolone (B8795221) and hydroxy-naphthoquinone moieties. |

Glycosylated Naphthalene Derivatives

Glycosylation, the attachment of sugar moieties to a core molecule, can significantly alter the properties of naphthalene derivatives, often enhancing their solubility and biological activity. A number of glycosylated naphthalenes have been isolated from natural sources.

For example, aloveroside A, a new triglucosylated naphthalene derivative, was isolated from Aloe vera extracts. Its structure was identified as 1-(((4-(1-O-beta-D-glucopyranosyl -(1-->4)-beta-D-xylopyranoside)-hydroxymethyl)-1-hydroxy-8-O-alpha-L-rhamnopyranoside)naphthalene-2-yl)-ethanone. nih.gov Similarly, endophytic fungi have proven to be a rich source of novel naphthalene derivatives. The fungus Daldinia eschscholzii, isolated from a mangrove plant, yielded five new naphthalene derivatives, including dalesconosides A–D and F. mdpi.com Notably, dalesconoside A and B feature a rare ribofuranoside at C-1 and a 5-methyltetrahydrofuran-2,3-diol moiety, respectively. mdpi.com

| Compound Name | Source | Attached Sugar(s) |

| Aloverside A | Aloe vera | Triglucosylated (Glucopyranosyl, Xylopyranoside, Rhamnopyranoside) nih.gov |

| Dalesconoside A | Daldinia eschscholzii (endophytic fungus) | Ribofuranoside mdpi.com |

Naphthalene-Based Macrocyclic Compounds

Naphthalene units can be incorporated as building blocks in the synthesis of large, cyclic molecules known as macrocycles. researchgate.net These compounds are of great interest in supramolecular chemistry due to their unique structural features and ability to form host-guest complexes. rsc.org

A notable class of these molecules are the calix[n]naphth[m]arenes, which are hybrid macrocycles composed of both phenol (B47542) and naphthalene units. nih.gov These molecules can be synthesized through fragment coupling reactions under acidic conditions. nih.gov The resulting macrocycles, such as calix nih.govnaphth nih.govarene, can adopt specific conformations, like the 1,2-alternate conformation, which allows them to recognize and bind cations through cation-π interactions with the naphthalene walls. acs.org Water-soluble naphthalene-based macrocycles have also been synthesized, featuring anionic carboxylato groups on their rims, which enables them to strongly bind cationic guests in aqueous media. researchgate.netrsc.org

| Macrocycle Class | Monomeric Units | Key Properties |

| Calix[n]naphth[m]arenes | Phenol and Naphthalene | Form deep cavities; can adopt specific conformations for cation binding. nih.govacs.org |

| Water-soluble Naphthalene Macrocycles | Naphthalene with carboxylato groups | High association constants for cationic guests in aqueous solutions. researchgate.netrsc.org |

Polychlorinated Naphthalenes (PCNs) and Their Derivatives

Polychlorinated naphthalenes (PCNs) are a group of compounds formed by the chlorination of naphthalene, with the general formula C₁₀H₈₋ₓClₓ. wikipedia.org This class comprises 75 different congeners, varying by the number and position of chlorine atoms. industrialchemicals.gov.au Commercial PCN products were typically mixtures of several congeners and were sold under trade names like Halowax. isotope.com

PCNs share structural and physical similarities with polychlorinated biphenyls (PCBs), exhibiting properties such as high thermal and chemical stability, hydrophobicity, and low flammability. industrialchemicals.gov.au These characteristics led to their use in applications like cable insulation, capacitors, and flame retardants. researchgate.net However, due to their persistence in the environment, bioaccumulation, and toxicity, their production and use have been significantly curtailed. wikipedia.orgindustrialchemicals.gov.au PCNs are now recognized as persistent organic pollutants (POPs) under the Stockholm Convention.

| Property | Description |

| Structure | Naphthalene core with 1 to 8 chlorine atoms. 75 possible congeners. wikipedia.orgindustrialchemicals.gov.au |

| Physical State | Varies from low viscosity oils to waxy solids depending on chlorination degree. industrialchemicals.gov.au |

| Key Characteristics | Hydrophobic, high chemical and thermal stability, low flammability. industrialchemicals.gov.auisotope.com |

| Historical Uses | Cable insulation, capacitors, wood preservation, flame retardants. researchgate.net |

| Environmental Status | Persistent Organic Pollutants (POPs); widespread environmental contaminants. wikipedia.org |

Structure Activity Relationship Sar Studies in Non Clinical Contexts

Influence of Halogen and Alkyl Substituents on Molecular Reactivity

The reactivity of the naphthalene (B1677914) ring is significantly altered by its substituents. In 1-Chloro-8-methylnaphthalene, the chlorine atom at the C-1 position and the methyl group at the C-8 position exert opposing electronic effects. The chlorine atom is an electron-withdrawing group due to its electronegativity, which deactivates the naphthalene ring towards electrophilic substitution. Conversely, the methyl group is an electron-donating group through hyperconjugation, which activates the ring.

Correlation between Structural Features and Non-Clinical Biological Activity

While specific studies on this compound are limited, the biological activity of substituted naphthalenes is generally linked to their metabolism.

The cytotoxicity of naphthalene and its derivatives is often associated with their metabolic activation into reactive intermediates, such as epoxides and quinones, by cytochrome P450 enzymes. nih.gov Studies on related compounds, such as methylnaphthalenes, indicate that the position of the alkyl group influences toxicity. For instance, 2-methylnaphthalene (B46627) has been reported to cause lung lesions in animal models, with a severity comparable to naphthalene. nih.gov The presence of an alkyl substituent can shift metabolism towards side-chain oxidation, which may be a detoxification pathway, potentially reducing the formation of toxic metabolites from the aromatic ring. nih.gov The addition of a chlorine atom, as seen in chlorinated naphthalenes, generally increases toxicity and bioaccumulation potential. Therefore, the cytotoxicity of this compound would likely be a composite of the effects of both the chloro and methyl groups, influenced by how this specific substitution pattern affects metabolic pathways.

Substituents on the naphthalene ring can modulate biochemical pathways by altering the molecule's ability to interact with enzymes and receptors. Alkylated polycyclic aromatic hydrocarbons (PAHs) are known to be metabolized differently than their parent compounds. The presence of an alkyl group can favor side-chain oxidation over the aromatic ring oxidation that is typically required for bioactivation. nih.gov For example, in studies with rat and human liver microsomes, the metabolism of methyl- and ethyl-naphthalenes showed a preference for alkyl side-chain oxidation. nih.gov This shift can reduce the likelihood of forming DNA-reactive metabolites. nih.gov The chlorine atom in this compound would also influence these interactions, as halogenated compounds often exhibit altered biological activity. The specific impact would depend on how the combined steric and electronic profile of the molecule affects its fit within the active sites of metabolic enzymes.

Comparative SAR Analysis with Other Substituted Naphthalenes

A comparative analysis helps to contextualize the probable activity of this compound. The toxicity of substituted naphthalenes can vary significantly depending on the nature and position of the substituents.

For instance, a comparison of naphthalene with its methylated and nitrated derivatives in animal models revealed the following toxicity ranking: 1-nitronaphthalene (most toxic) > 2-methylnaphthalene ≈ naphthalene > 1-methylnaphthalene (B46632) (least toxic). nih.gov This suggests that the position of the methyl group is a critical determinant of toxicity. Chlorinated naphthalenes are generally considered to be moderately toxic. nih.gov

The table below provides a comparative overview of the properties of related naphthalene derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents | Predicted Relative Toxicity |

| This compound | C₁₁H₉Cl | 176.64 | 1-Chloro, 8-Methyl | Moderate (inferred) |

| 1-Chloronaphthalene (B1664548) | C₁₀H₇Cl | 162.61 | 1-Chloro | Moderate nih.gov |

| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 1-Methyl | Low nih.govwikipedia.org |

| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 2-Methyl | Moderate nih.gov |

| Naphthalene | C₁₀H₈ | 128.17 | None | Moderate nih.gov |

This interactive table allows for sorting by column.

The SAR indicates that both the type of substituent (chloro, methyl, nitro) and its position (1- vs. 2-) are crucial. For this compound, the peri-interaction between the chloro and methyl groups creates a unique three-dimensional structure that would distinguish its biological activity from other monosubstituted or differently disubstituted naphthalenes.

Theoretical Approaches to SAR Prediction

Theoretical methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable for predicting the biological activity of compounds that have not been extensively tested. nih.gov These models correlate variations in a compound's structural or physicochemical properties with changes in its biological activity.

For substituted naphthalenes, QSAR studies have revealed that properties like the partition coefficient (log P), which describes lipophilicity, and the energy of the highest occupied molecular orbital (HOMO) are significant predictors of antimicrobial activity. nih.gov Three-dimensional QSAR (3D-QSAR) models have also been used to study naphthalene derivatives, indicating that thermodynamic, electronic, and shape descriptors can effectively model biological activity, such as enzyme inhibition. researchgate.net

To predict the SAR of this compound, a computational approach would be employed. Density Functional Theory (DFT) calculations could be used to determine the molecule's electronic properties, such as its orbital energies and charge distribution. nih.gov These calculated parameters, along with topological and physicochemical descriptors, could then be used to build a QSAR model to estimate its potential cytotoxicity or ability to modulate specific biochemical pathways, based on data from a training set of related naphthalene compounds.

Environmental Fate and Biogeochemical Transformations of 1 Chloro 8 Methylnaphthalene

Aerobic Biodegradation Pathways

Under aerobic conditions, microorganisms have evolved sophisticated enzymatic systems to degrade aromatic hydrocarbons. While specific studies on 1-chloro-8-methylnaphthalene are limited, the metabolic pathways can be inferred from extensive research on closely related compounds like 1-methylnaphthalene (B46632) and other chlorinated naphthalenes. Bacteria, particularly species from the genus Pseudomonas, are well-known for their ability to utilize naphthalenes as a sole source of carbon and energy. nih.govresearchgate.net

Pseudomonas putida CSV86 is a soil bacterium that has been extensively studied for its ability to degrade naphthalene (B1677914) and methylnaphthalenes. nih.govnih.govresearchgate.net The degradation process is initiated by a multi-component enzyme system called naphthalene dioxygenase (NDO). nih.gov This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, a critical first step in destabilizing the stable aromatic structure. nih.gov

For substituted naphthalenes, the initial attack by NDO is strategic. In the case of 1-methylnaphthalene, P. putida CSV86 employs two distinct pathways: one that targets the unsubstituted aromatic ring for carbon utilization and another that modifies the methyl group for detoxification. nih.govfrontiersin.orgethz.ch It is highly probable that the degradation of this compound by similar microorganisms would proceed through analogous initial steps, primarily targeting the less substituted ring or the methyl group before addressing the chlorine substituent. The enzymes responsible for these degradation pathways are typically inducible, meaning they are synthesized by the bacterium in the presence of the aromatic compound. researchgate.net

The primary pathway for utilizing naphthalene derivatives as a carbon source involves the hydroxylation of an aromatic ring. frontiersin.org For 1-methylnaphthalene, the NDO enzyme of P. putida CSV86 attacks the unsubstituted ring. frontiersin.orgethz.ch

Dioxygenation: The process begins with the dioxygenation of the unsubstituted ring to form cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. frontiersin.orgethz.ch

Dehydrogenation: This intermediate is then subjected to dehydrogenation, leading to the formation of a dihydroxylated naphthalene derivative.

Ring Cleavage: The resulting catechol-like compound, such as methylcatechol, undergoes ring cleavage by another dioxygenase enzyme. nih.govfrontiersin.org

Central Metabolism: The cleaved ring products are further metabolized through a series of reactions into intermediates of the central carbon metabolism, such as pyruvate and acetyl-CoA, which can be used for energy and cell growth. frontiersin.org

For this compound, a similar pathway would likely involve the initial hydroxylation of the unsubstituted ring (the ring without the chloro and methyl substituents), leading to chlorinated and methylated analogs of the intermediates described above. The presence of the chlorine atom may slow the rate of degradation compared to the parent compound, 1-methylnaphthalene.

| Step | Intermediate Compound | Enzymatic Action |

|---|---|---|

| 1 | cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene | Naphthalene Dioxygenase |

| 2 | Methylsalicylate | Dehydrogenase and subsequent oxidation |

| 3 | Methylcatechol | Oxidation |

| 4 | Ring Cleavage Products | Catechol Dioxygenase |

In addition to ring hydroxylation, P. putida CSV86 can utilize a "detoxification pathway" for 1-methylnaphthalene. frontiersin.orgethz.ch This pathway does not provide the organism with carbon for growth but rather transforms the compound into a less toxic, excretable product. frontiersin.orgethz.ch

The key steps in this pathway are:

Methyl Group Hydroxylation: The methyl group is hydroxylated to form 1-hydroxymethylnaphthalene. frontiersin.orgethz.ch

Oxidation: This alcohol is further oxidized, likely through an aldehyde intermediate, to form 1-naphthoic acid. nih.govfrontiersin.orgethz.ch

Excretion: P. putida CSV86 cannot utilize 1-naphthoic acid as a carbon source, so it is excreted into the medium as a dead-end product. frontiersin.orgethz.ch

This pathway is significant for the environmental fate of this compound, as it represents a potential biotransformation route that could lead to the formation of 1-chloro-8-naphthoic acid. The accumulation of such polar, dead-end metabolites is a crucial aspect of the environmental behavior of substituted PAHs.

Anaerobic Biotransformation Processes

In the absence of oxygen, the microbial degradation of aromatic compounds is significantly slower and follows different biochemical routes. Anaerobic degradation of 1-methylnaphthalene has been observed in iron-reducing enrichment cultures. nih.govnih.gov In these systems, the initial activation of the stable hydrocarbon molecule is a critical and energy-intensive step.

Studies with an iron-reducing enrichment culture demonstrated that the anaerobic degradation of 1-methylnaphthalene is initiated by the addition of a carboxyl group to the methyl substituent, forming 1-naphthoic acid as a key metabolite. nih.govnih.gov This initial step is different from the aerobic methyl-group hydroxylation pathway but leads to a similar intermediate. Further degradation of 1-naphthoic acid would proceed through ring reduction and cleavage, analogous to the anaerobic degradation of 2-naphthoic acid. nih.gov

For this compound, it is hypothesized that a similar anaerobic pathway could occur, with the initial transformation being the carboxylation of the methyl group. The presence of the chlorine atom on the adjacent ring may influence the feasibility and rate of this transformation. The process would likely be carried out by a consortium of microorganisms, potentially involving syntrophic relationships where one organism performs the initial activation and others are responsible for subsequent degradation steps and electron acceptance (e.g., iron reduction). nih.gov

Abiotic Environmental Transformation Mechanisms

Beyond microbial activities, abiotic processes can significantly contribute to the transformation of this compound in the environment. Oxidation reactions, particularly those mediated by reactive oxygen species, are important degradation pathways.

Environmentally persistent free radicals (EPFRs) are a class of contaminants found on airborne particulate matter, often formed during combustion processes. nih.govnih.gov These radicals can catalytically generate reactive oxygen species (ROS), such as the hydroxyl radical (•OH), in the environment. nih.govlsu.edu The hydroxyl radical is a powerful, non-selective oxidizing agent that can initiate the degradation of persistent organic pollutants.

Studies on the interaction between EPFRs and 1-methylnaphthalene have shown that EPFR-generated hydroxyl radicals can effectively oxidize the PAH. nih.govnih.gov The reaction can proceed through two main routes:

H-abstraction: The hydroxyl radical can abstract a hydrogen atom from the methyl group, leading to the formation of an alkyl radical that can be further oxidized. nih.gov

•OH Addition: The hydroxyl radical can add directly to the aromatic rings. This addition can occur at multiple positions on the 1-methylnaphthalene molecule. nih.gov

These initial attacks lead to a variety of oxidation products. For 1-methylnaphthalene, identified products include various isomers of (hydroxymethyl)naphthalene, 1-naphthaldehyde, 4-hydroxy-4-methylnaphthalen-1-one, and 1,4-naphthoquinone. nih.govnih.gov This abiotic pathway represents a significant mechanism for the natural degradation of PAHs on particle surfaces, transforming them into more polar and water-soluble oxy-/hydroxy-PAHs. nih.govnih.gov The transformation of this compound via this mechanism would be expected to produce a similar suite of chlorinated and methylated oxygenated derivatives.

| Product Compound | Type of Transformation |

|---|---|

| (hydroxymethyl)naphthalene isomers | Hydroxylation |

| 1-Naphthaldehyde | Oxidation of Methyl Group |

| 4-hydroxy-4-methylnaphthalen-1-one | Ring Hydroxylation and Oxidation |

| 1,4-Naphthoquinone | Ring Hydroxylation, Oxidation, and Demethylation |

Role of Hydroxyl Radicals in Degradation

The reaction of hydroxyl radicals with aromatic compounds like this compound primarily proceeds via electrophilic addition to the aromatic rings. The presence of both a chlorine atom and a methyl group on the naphthalene core influences the position of •OH attack. The methyl group, being an activating group, and the chlorine atom, a deactivating but ortho-, para-directing group, will affect the electron density distribution of the aromatic system. It is anticipated that the hydroxyl radical will preferentially attack the unsubstituted ring.

Studies on the photodegradation of 1-chloronaphthalene (B1664548) have demonstrated that hydroxyl radicals play a positive role in the degradation process. Similarly, research on the oxidation of 1-methylnaphthalene by hydroxyl radicals has shown that •OH can attack all eight positions on the naphthalene ring, leading to the formation of hydroxylated products nih.gov. The initial addition of the hydroxyl radical forms a resonance-stabilized radical intermediate, which can then undergo further reactions.

For this compound, this would likely lead to the formation of various hydroxylated and subsequently oxidized derivatives. Based on the degradation pathways of analogous compounds, potential products could include chlorinated and methylated naphthols, dihydroxylated naphthalenes, and ultimately, ring-cleavage products. The temperature can also impact the distribution of oxygenated products, with higher temperatures potentially leading to more extensive oxidation nih.gov.

Enzymatic Pathways in Microbial Degradation of Chloroaromatics

The microbial degradation of chloroaromatic compounds, including this compound, is a critical process for their removal from contaminated environments. While specific enzymatic pathways for this compound have not been elucidated, the degradation route can be predicted based on the well-characterized pathways for naphthalene, methylnaphthalenes, and other chlorinated aromatics.

Aerobic microbial degradation of aromatic hydrocarbons typically commences with the activation of the aromatic ring by oxygenase enzymes. For naphthalene and its derivatives, this is often initiated by a multi-component enzyme system called naphthalene dioxygenase (NDO). This enzyme catalyzes the incorporation of both atoms of molecular oxygen into one of the aromatic rings, forming a cis-dihydrodiol frontiersin.org. In the case of this compound, the NDO would likely attack the unsubstituted ring to yield cis-1,2-dihydroxy-1,2-dihydro-8-chloro-1-methylnaphthalene.

Following the initial dioxygenation, the degradation pathway would proceed through a series of enzymatic steps:

Dehydrogenation: The cis-dihydrodiol is converted to the corresponding catechol (a dihydroxylated aromatic compound) by a dehydrogenase.

Ring Cleavage: The resulting catechol is then subject to ring cleavage by a dioxygenase. There are two main types of ring-cleavage enzymes:

ortho-cleavage (or intradiol cleavage): The aromatic ring is cleaved between the two hydroxyl groups.

meta-cleavage (or extradiol cleavage): The ring is cleaved adjacent to one of the hydroxyl groups.

Further Metabolism: The ring-cleavage products are further metabolized through a series of reactions to central metabolic intermediates, such as pyruvate and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.

The presence of a chlorine substituent can influence the choice of the ring-cleavage pathway. While the meta-cleavage pathway is common for many aromatic compounds, the presence of a chlorine atom on the catechol intermediate can lead to the formation of reactive acylhalides that can inactivate the meta-cleavage enzyme. Therefore, many bacteria that degrade chloroaromatics utilize a modified ortho-cleavage pathway.

The degradation of 1-methylnaphthalene has been shown to proceed via two main routes: one involving hydroxylation of the aromatic ring, leading to methylsalicylate and methylcatechol, and a detoxification pathway involving hydroxylation of the methyl group to form 1-naphthoic acid frontiersin.org. It is plausible that this compound could also be metabolized through analogous pathways, leading to chlorinated and methylated intermediates.

Several bacterial genera, such as Pseudomonas, Rhodococcus, and Sphingomonas, are known to degrade naphthalene and other polycyclic aromatic hydrocarbons (PAHs) and could potentially metabolize this compound. The genetic basis for these degradative capacities is often located on plasmids, which can facilitate the spread of these traits among microbial populations.

Below is an interactive data table summarizing the key enzymes involved in the initial stages of aerobic microbial degradation of naphthalene, which serves as a model for the potential degradation of this compound.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-chloro-8-methylnaphthalene, and how can purity be confirmed?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation followed by chlorination. Purity confirmation requires gas chromatography-mass spectrometry (GC-MS) for structural verification and high-performance liquid chromatography (HPLC) for quantifying impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regioselectivity and absence of isomers. For environmental safety, monitor chlorination byproducts using EPA Method 610 .

Q. Which experimental models are suitable for preliminary toxicity screening of this compound?

- Methodological Answer : Use in vitro models (e.g., human hepatocyte cultures) to assess metabolic activation and cytotoxicity. For in vivo studies, prioritize rodent models (rats/mice) with inhalation or oral exposure routes, as these align with ATSDR guidelines for naphthalene derivatives . Include body weight tracking, hematological profiling, and histopathological analysis of hepatic/renal tissues .

Q. How should researchers design environmental fate studies for this compound?

- Methodological Answer : Conduct biodegradation assays under aerobic/anaerobic conditions using OECD Test Guideline 301. For partitioning behavior, measure octanol-water coefficients (log Kow) and soil adsorption constants (Koc). Environmental monitoring should include air sampling (via GC-MS) and sediment analysis, as recommended for methylnaphthalenes in ATSDR frameworks .

Advanced Research Questions

Q. How can conflicting toxicity data from studies on this compound be resolved?

- Step 1 : Identify critical outcomes (e.g., hepatic effects, genotoxicity).

- Step 5 : Assess risk of bias using tools like Table C-7 for animal studies (e.g., randomization, dose concealment) .

- Step 6 : Rate confidence in evidence using GRADE criteria.

Conflicting results may arise from interspecies metabolic differences; validate findings using human-relevant in vitro metabolomic platforms .

Q. What mechanistic approaches elucidate the metabolic pathways of this compound?

- Methodological Answer : Use cytochrome P450 inhibition assays (e.g., CYP1A2, CYP2E1) to identify primary metabolic enzymes. Stable isotope labeling combined with LC-MS/MS can track metabolites. For reactive intermediates (e.g., epoxides), employ glutathione trapping assays . Cross-reference with naphthalene’s metabolic activation pathways, noting chlorine’s electron-withdrawing effects on reactivity .

Q. How to optimize analytical methods for detecting this compound in complex matrices?